BenchChemオンラインストアへようこそ!

3,4-DIHYDRO-2H,10H-AZEPINO[3,4-B]INDOLE-1,5-DIONE

Kinase inhibitor synthesis Palladium cross-coupling Heterocyclic scaffold diversification

3,4-Dihydro-2H,10H-azepino[3,4-b]indole-1,5-dione is the parent unsubstituted azepino[3,4-b]indole-1,5-dione scaffold (MW 214.22, C12H10N2O2), a tricyclic heterocycle that fuses a seven-membered azepine ring bearing two ketone groups onto an indole nucleus. This compound serves as the foundational intermediate for synthesizing an array of Myt1 kinase inhibitor analogs and 4-substituted derivatives, with its methanesulfonate salt explicitly validated as a Myt1 kinase inhibitor for proliferative disease and cancer research.

Molecular Formula C12H10N2O2
Molecular Weight 214.22 g/mol
CAS No. 68724-84-5
Cat. No. B3356761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-DIHYDRO-2H,10H-AZEPINO[3,4-B]INDOLE-1,5-DIONE
CAS68724-84-5
Molecular FormulaC12H10N2O2
Molecular Weight214.22 g/mol
Structural Identifiers
SMILESC1CNC(=O)C2=C(C1=O)C3=CC=CC=C3N2
InChIInChI=1S/C12H10N2O2/c15-9-5-6-13-12(16)11-10(9)7-3-1-2-4-8(7)14-11/h1-4,14H,5-6H2,(H,13,16)
InChIKeyVGMHRBJIXQCKPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dihydro-2H,10H-azepino[3,4-b]indole-1,5-dione (CAS 68724-84-5): Core Scaffold Identity and Procurement Baseline


3,4-Dihydro-2H,10H-azepino[3,4-b]indole-1,5-dione is the parent unsubstituted azepino[3,4-b]indole-1,5-dione scaffold (MW 214.22, C12H10N2O2), a tricyclic heterocycle that fuses a seven-membered azepine ring bearing two ketone groups onto an indole nucleus [1]. This compound serves as the foundational intermediate for synthesizing an array of Myt1 kinase inhibitor analogs and 4-substituted derivatives, with its methanesulfonate salt explicitly validated as a Myt1 kinase inhibitor for proliferative disease and cancer research [2].

Why Generic Substitution Fails for 3,4-Dihydro-2H,10H-azepino[3,4-b]indole-1,5-dione (68724-84-5)


Substituting the parent dione 68724-84-5 with in-class analogs such as the 10-methyl derivative or 4-substituted congeners introduces critical alterations in reactivity, kinase selectivity, and synthetic tractability. The free N10–H indole moiety of the target compound is essential for electrophilic bromination at the α-position of the 5-ketone and subsequent palladium-mediated diversification, a reactivity pattern that is blocked or redirected in N10-alkylated or 4-pre-functionalized analogs [1]. Moreover, the methanesulfonate salt of this exact scaffold—not its methylated or benzylated analogs—is the validated chemical series for Myt1 kinase inhibition, meaning ad hoc replacement with near neighbors carries unverified target engagement and off-target risk .

Quantitative Differentiation Evidence: 3,4-Dihydro-2H,10H-azepino[3,4-b]indole-1,5-dione vs. Closest Analogs


N10 Free Indole vs. 10-Methyl Blocked Indole: Divergent Electrophilic Reactivity and Derivatization Potential

The target compound (1) possesses a free indole N10–H that enables electrophilic bromination exclusively at the α-position of the 5-ketone, yielding mono-bromo derivative 2 and dibromo derivative 3 in an efficient two-step route. In contrast, the 10-methyl analog already has N10 blocked, precluding this reactive entry point [1]. This differential reactivity is the basis for constructing 4-substituted libraries: only the unsubstituted parent dione provides the required bromide intermediate 4 for subsequent Suzuki, Heck, and Sonogashira couplings [1].

Kinase inhibitor synthesis Palladium cross-coupling Heterocyclic scaffold diversification

Myt1 Kinase Inhibition: Validated Target Engagement vs. Uncharacterized Analogs

The methanesulfonate salt of 3,4-dihydro-2H,10H-azepino[3,4-b]indole-1,5-dione is explicitly validated as a Myt1 (PKMYT1) inhibitor, a G2/M checkpoint kinase target whose inhibition forces cancer cells with defective G1 checkpoints into premature, lethal mitosis [1]. The broader azepino[3,4-b]indole-1,5-dione scaffold class was identified as a potent Myt1 inhibitory chemotype, distinguishing it from the more commonly explored diaminopyrimidine and aminoquinoline Myt1 inhibitor scaffolds [2]. No published Myt1 inhibition data exist for the 10-methyl or 4-substituted analogs, making the parent scaffold the only series-confirmed entry point for this target.

Myt1 kinase Cell cycle checkpoint abrogation Cancer therapeutics

Physicochemical and Synthetic Accessibility Advantages Over Bulkier 4-Substituted and 2-Benzyl Analogs

The target compound has the lowest molecular weight (214.22 g/mol) and lowest complexity score among the azepinoindoledione series: it possesses two hydrogen bond donors (both N–H), two hydrogen bond acceptors (both carbonyls), and zero rotatable bonds . In contrast, the close analog 2-benzyl-4-methyl-3,4-dihydro-2H,10H-azepino[3,4-b]indole-1,5-dione (CAS 68724-86-7) has MW 318.38 g/mol with a benzyl substituent introducing conformational flexibility and lipophilicity [1]. The parent scaffold therefore resides well within lead-like property space (MW <250, HBD ≤3, HBA ≤3, rotatable bonds = 0), making it a more attractive starting point for fragment growth or rational optimization programs.

Lead-like properties Fragment-based screening Medicinal chemistry

Absence of Bromine Pre-loading Ensures Synthetic Freedom vs. 4-Bromo Intermediate

The target compound is the unadorned parent scaffold, devoid of halogen substituents. The 4-bromo-10-methyl-2H,10H-azepino[3,4-b]indole-1,5-dione intermediate (compound 4 in Perron et al.) is the immediate precursor to the 4-substituted series 6–14 but carries a pre-installed bromine atom that may limit reaction scope (e.g., incompatibility with certain cross-coupling catalysts or functional groups) and adds dehalogenation liability [1]. Procuring the non-brominated parent allows the researcher to install halogenation (Br, Cl) selectively and only where desired, or to explore non-halogen-based diversification strategies entirely.

Late-stage functionalization Parallel synthesis Diversity-oriented synthesis

Optimal Application Scenarios for Procuring 3,4-Dihydro-2H,10H-azepino[3,4-b]indole-1,5-dione (68724-84-5)


Discovery-Stage Myt1 Kinase Inhibitor Lead Generation

The parent scaffold 68724-84-5, converted to its methanesulfonate salt, provides a validated chemical starting point for Myt1-focused oncology programs. Researchers building focused libraries around the azepinoindoledione chemotype should procure this unsubstituted scaffold to systematically explore N10, C4, and C2 modifications while retaining the core pharmacophore that differentiates this series from diaminopyrimidine-based Myt1 inhibitors . Comparative selectivity profiling against the Wee1 kinase family can be anchored to this compound as the chemotype reference standard.

Diversification-Oriented Synthesis of 4-Substituted Azepinoindoledione Libraries

Following the established Perron et al. route, the parent dione is converted through sequential bromination–elimination to the 4-bromo intermediate, which then undergoes palladium-catalyzed cross-couplings (Suzuki, Heck, Sonogashira) to yield a panel of 4-aryl, 4-alkenyl, and 4-alkynyl derivatives . This pathway is inaccessible from 10-methyl or 2,4-disubstituted analogs, making procurement of the unsubstituted scaffold the gatekeeper Step 1 for any parallel synthesis campaign targeting this region of chemical space.

Property-Driven Fragment Growth and Scaffold-Hopping Programs

With MW 214.22, zero rotatable bonds, and exactly two H-bond donors and two H-bond acceptors, the parent scaffold meets the Astex fragment-like rule-of-three (MW <300, HBD ≤3, HBA ≤3, clogP ≤3) . Structure-based design groups can use this compact core for crystallographic fragment screening, followed by structure-guided growth at the N10, C2, or C4 vectors. The benzyl- or 4-substituted analogs exceed typical fragment physicochemical thresholds and are less suitable for this upstream screening modality.

Reference Standard for Azepinoindoledione Analytical and Biological Quality Control

In quality control settings, the well-characterized parent scaffold (purity ≥98% commercially available from Leyan, CAS 68724-84-5) serves as the definitive reference standard for HPLC method development, impurity profiling of advanced analogs, and batch-to-batch consistency verification across the azepinoindoledione compound family . Its simple, rigid structure yields a clean chromatographic and spectroscopic fingerprint, simplifying identification and quantification in complex mixtures.

Quote Request

Request a Quote for 3,4-DIHYDRO-2H,10H-AZEPINO[3,4-B]INDOLE-1,5-DIONE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.